molecular formula C10H8FNO2 B2751720 Ethyl 3-cyano-4-fluorobenzoate CAS No. 773136-57-5

Ethyl 3-cyano-4-fluorobenzoate

Cat. No. B2751720
CAS RN: 773136-57-5
M. Wt: 193.177
InChI Key: AIVREXPGXTVOOR-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-4-fluorobenzoate is a chemical compound with the molecular formula C10H8FNO2 . It has a molecular weight of 193.18 . The IUPAC name for this compound is ethyl 3-cyano-4-fluorobenzoate . It is a solid substance .


Molecular Structure Analysis

Ethyl 3-cyano-4-fluorobenzoate contains a total of 22 bonds; 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 nitrile (aromatic) .


Physical And Chemical Properties Analysis

Ethyl 3-cyano-4-fluorobenzoate is a solid substance .

Safety and Hazards

Ethyl 3-cyano-4-fluorobenzoate is classified as a hazardous substance. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

ethyl 3-cyano-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVREXPGXTVOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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